molecular formula C14H20N2O2 B3252274 Ethyl 3-(4-methylpiperazin-1-yl)benzoate CAS No. 215315-89-2

Ethyl 3-(4-methylpiperazin-1-yl)benzoate

Cat. No.: B3252274
CAS No.: 215315-89-2
M. Wt: 248.32 g/mol
InChI Key: KXSUHKOWPZYWFH-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol It is an ester derivative of benzoic acid and contains a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-methylpiperazin-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromobenzoic acid with 4-methylpiperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethanol to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The piperazine ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions often conducted in acidic or basic media.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 3-(4-methylpiperazin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The ester group may also undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 3-(4-methylpiperazin-1-yl)benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents.

Properties

IUPAC Name

ethyl 3-(4-methylpiperazin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-3-18-14(17)12-5-4-6-13(11-12)16-9-7-15(2)8-10-16/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSUHKOWPZYWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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